

# Spectral Analysis of 4-Bromo-2,6-di-tert-butylphenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2,6-di-tert-butylphenol

Cat. No.: B072302

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This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2,6-di-tert-butylphenol**, a valuable compound in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key spectral data (NMR, IR, and MS) in a clear, accessible format, alongside detailed experimental protocols.

## Core Spectral Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromo-2,6-di-tert-butylphenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Bromo-2,6-di-tert-butylphenol** are presented below.

### $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.24	Singlet	Ar-H
~5.15	Singlet	-OH
~1.39	Singlet	-C(CH <sub>3</sub> ) <sub>3</sub>

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~148	C-OH
~138	C-C(CH <sub>3</sub> ) <sub>3</sub>
~128	Ar-CH
~115	C-Br
~34	-C(CH <sub>3</sub> ) <sub>3</sub>
~30	-C(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **4-Bromo-2,6-di-tert-butylphenol** are tabulated below.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3630	O-H stretch (free)
~2960	C-H stretch (aliphatic)
~1430	C=C stretch (aromatic)
~1230	C-O stretch
~770	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

m/z	Assignment
284/286	$[M]^+$ (Molecular ion)
269/271	$[M-CH_3]^+$
57	$[C(CH_3)_3]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.

## NMR Spectroscopy

- **Sample Preparation:** A sample of **4-Bromo-2,6-di-tert-butylphenol** (5-10 mg) is dissolved in a deuterated solvent (e.g.,  $CDCl_3$ , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).
- **$^1H$  NMR Acquisition:** The  $^1H$  NMR spectrum is acquired on a 300 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a pulse angle of  $30^\circ$ , a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:** The  $^{13}C$  NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for carbon. A proton-decoupled pulse sequence is used with a spectral width of 0 to 200 ppm, a pulse angle of  $45^\circ$ , and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with an adequate signal-to-noise ratio.

## IR Spectroscopy

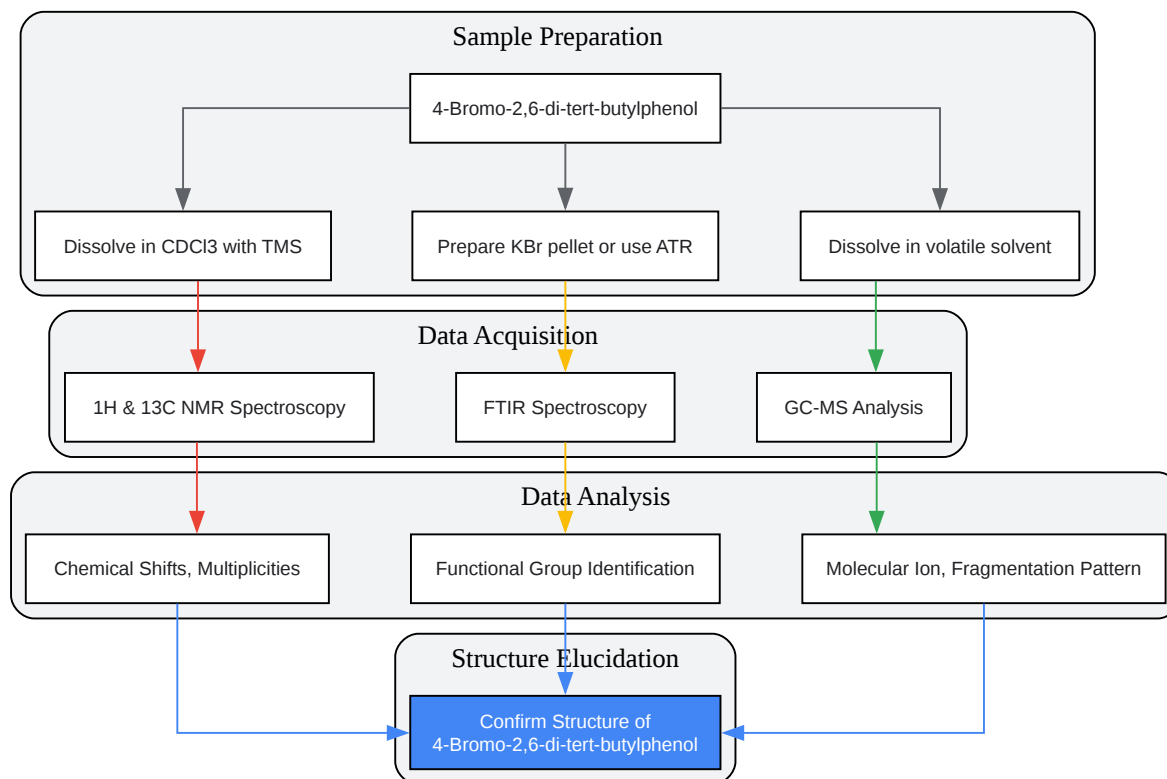
- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid **4-Bromo-2,6-di-tert-butylphenol** is placed directly onto the ATR crystal. Alternatively, for a KBr pellet, 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is first collected. The sample spectrum is then recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, commonly via a Gas Chromatography (GC) interface for volatile compounds. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4-Bromo-2,6-di-tert-butylphenol**, from sample preparation to final structure elucidation.



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Caption: Workflow for the spectral analysis of **4-Bromo-2,6-di-tert-butylphenol**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)